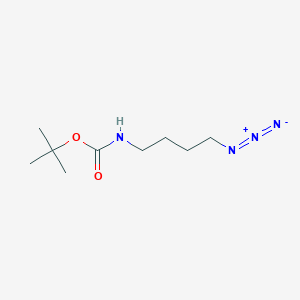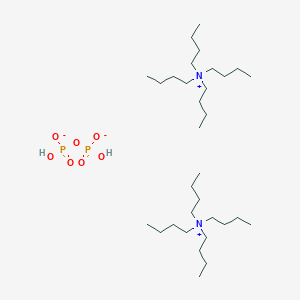
Bipenamol hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
Le chlorhydrate de bipenamol peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du 2-(aminométhyl)phénylthiol avec le chlorure de benzyle dans des conditions de réaction spécifiques . Les méthodes de production industrielle impliquent souvent l'utilisation de réactifs de haute pureté et d'environnements contrôlés pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Le chlorhydrate de bipenamol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs courants comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme l'hydroxyde de sodium ou le cyanure de potassium.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications De Recherche Scientifique
Le chlorhydrate de bipenamol a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé dans la synthèse de divers composés organiques et comme réactif dans les réactions chimiques.
Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et de leurs effets sur les systèmes biologiques.
Industrie : Il est utilisé dans la production de produits chimiques de haute pureté et comme intermédiaire dans la synthèse d'autres composés
Mécanisme d'action
Le chlorhydrate de bipenamol exerce ses effets en inhibant l'activité de la dipeptidyl peptidase I humaine. Cette enzyme joue un rôle crucial dans la régulation de divers processus physiologiques, notamment la réponse immunitaire et l'inflammation. En inhibant cette enzyme, le chlorhydrate de bipenamol peut moduler ces processus et fournir potentiellement des avantages thérapeutiques .
Mécanisme D'action
Bipenamol Hydrochloride exerts its effects by inhibiting the activity of human dipeptidyl peptidase I. This enzyme plays a crucial role in the regulation of various physiological processes, including immune response and inflammation. By inhibiting this enzyme, this compound can modulate these processes and potentially provide therapeutic benefits .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de bipenamol est unique par sa structure et son mécanisme d'action par rapport à d'autres composés similaires. Certains composés similaires incluent :
Dérivés du benzèneméthanol : Ces composés partagent une structure de base similaire, mais peuvent avoir des groupes fonctionnels et des propriétés différents.
Inhibiteurs dérivés de la semicarbazide : Ces composés inhibent également la dipeptidyl peptidase I, mais peuvent avoir des structures chimiques et des mécanismes d'action différents
Propriétés
IUPAC Name |
[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.ClH/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16;/h1-8,16H,9-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJODQRQMMAIPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62220-58-0 | |
| Record name | Bipenamol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062220580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPENAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65FL7UEP0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)


![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)



